molecular formula C22H26N4O2S2 B11133315 3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11133315
M. Wt: 442.6 g/mol
InChI Key: UNKSBFAGQFZXSZ-LGMDPLHJSA-N
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Description

3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolanone ring, and an allyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolanone ring and the allyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with specific molecular targets can provide valuable information for drug development.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolanone derivatives and pyrido[1,2-a]pyrimidine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

What sets 3-allyl-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one apart is its specific combination of functional groups and its potential for diverse chemical reactivity

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-5-10-24(11-6-2)19-16(13-17-21(28)25(12-7-3)22(29)30-17)20(27)26-14-15(4)8-9-18(26)23-19/h7-9,13-14H,3,5-6,10-12H2,1-2,4H3/b17-13-

InChI Key

UNKSBFAGQFZXSZ-LGMDPLHJSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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